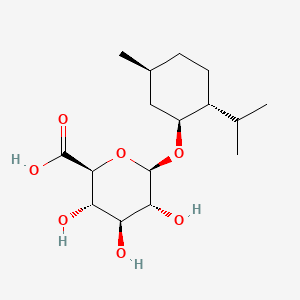
(1S,2R,5S)-(+)-Menthol beta-D-glucuronide
Descripción general
Descripción
(1S,2R,5S)-(+)-Menthol beta-D-glucuronide, also known as menthol glucuronide, is a water-soluble metabolite of menthol, a natural compound found in various plants, including peppermint and spearmint. Menthol glucuronide is formed by the attachment of a glucuronic acid molecule to the hydroxyl group of menthol, which increases its solubility and facilitates its excretion from the body. Menthol glucuronide has been the subject of scientific research due to its potential applications in medicine and industry.
Mecanismo De Acción
The exact mechanism of action of (1S,2R,5S)-(+)-Menthol beta-D-glucuronide glucuronide is not fully understood, but it is believed to involve the modulation of ion channels, receptors, and enzymes in the nervous and immune systems. Menthol glucuronide may act as an agonist or antagonist of certain receptors, such as TRPM8, TRPA1, and GPR55, which are involved in pain, temperature, and taste sensation. Menthol glucuronide may also inhibit the activity of enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Menthol glucuronide has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, (1S,2R,5S)-(+)-Menthol beta-D-glucuronide glucuronide can induce calcium influx and membrane depolarization in sensory neurons, leading to the sensation of cold or cooling. Menthol glucuronide can also inhibit the release of pro-inflammatory cytokines and chemokines from immune cells, leading to the suppression of inflammation. Menthol glucuronide can also inhibit the proliferation and migration of cancer cells, leading to the inhibition of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Menthol glucuronide has several advantages for lab experiments, such as its water solubility, stability, and specificity. Menthol glucuronide can be easily synthesized and purified, and its identity and purity can be confirmed by various analytical methods. Menthol glucuronide can also be used as a biomarker for the assessment of (1S,2R,5S)-(+)-Menthol beta-D-glucuronide exposure in humans and animals. However, (1S,2R,5S)-(+)-Menthol beta-D-glucuronide glucuronide also has some limitations, such as its low potency, short half-life, and potential interference with other metabolites or drugs. Menthol glucuronide may also require further validation in different experimental models and clinical settings.
Direcciones Futuras
Menthol glucuronide has several potential future directions for scientific research, such as:
1. Development of (1S,2R,5S)-(+)-Menthol beta-D-glucuronide glucuronide-based diagnostic and therapeutic tools for pain, inflammation, and cancer.
2. Investigation of the pharmacokinetics and pharmacodynamics of (1S,2R,5S)-(+)-Menthol beta-D-glucuronide glucuronide in different animal and human populations.
3. Exploration of the interactions between (1S,2R,5S)-(+)-Menthol beta-D-glucuronide glucuronide and other metabolites or drugs in the body.
4. Optimization of the synthesis and purification methods of (1S,2R,5S)-(+)-Menthol beta-D-glucuronide glucuronide for industrial and clinical applications.
5. Identification of new targets and pathways for (1S,2R,5S)-(+)-Menthol beta-D-glucuronide glucuronide in the nervous and immune systems.
6. Evaluation of the safety and efficacy of (1S,2R,5S)-(+)-Menthol beta-D-glucuronide glucuronide in preclinical and clinical trials.
In conclusion, (1S,2R,5S)-(+)-Menthol beta-D-glucuronide glucuronide is a water-soluble metabolite of (1S,2R,5S)-(+)-Menthol beta-D-glucuronide that has been the subject of scientific research due to its potential applications in medicine and industry. Menthol glucuronide can be synthesized by enzymatic conjugation and used as a biomarker for (1S,2R,5S)-(+)-Menthol beta-D-glucuronide exposure. Menthol glucuronide has various biochemical and physiological effects and can modulate ion channels, receptors, and enzymes in the nervous and immune systems. Menthol glucuronide has advantages and limitations for lab experiments and has several potential future directions for scientific research.
Métodos De Síntesis
Menthol glucuronide can be synthesized by the enzymatic conjugation of (1S,2R,5S)-(+)-Menthol beta-D-glucuronide with UDP-glucuronic acid, using liver microsomes or recombinant UDP-glucuronosyltransferase enzymes. The reaction is usually carried out in vitro, under controlled conditions of pH, temperature, and substrate concentration. The resulting product can be purified by chromatography or crystallization, and its identity and purity can be confirmed by spectroscopic and analytical methods.
Aplicaciones Científicas De Investigación
Menthol glucuronide has been used as a biomarker for the assessment of (1S,2R,5S)-(+)-Menthol beta-D-glucuronide exposure in humans and animals. Its presence in urine or blood samples indicates recent ingestion or inhalation of (1S,2R,5S)-(+)-Menthol beta-D-glucuronide-containing products, such as cigarettes, candies, or cosmetics. Menthol glucuronide has also been studied as a potential therapeutic agent for various conditions, such as pain, inflammation, and cancer.
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O7/c1-7(2)9-5-4-8(3)6-10(9)22-16-13(19)11(17)12(18)14(23-16)15(20)21/h7-14,16-19H,4-6H2,1-3H3,(H,20,21)/t8-,9+,10-,11-,12-,13+,14-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJGMBYGTHRUNF-YJQUKTSOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@H](C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857961 | |
| Record name | (1S,2R,5S)-5-Methyl-2-(propan-2-yl)cyclohexyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R,5S)-(+)-Menthol beta-D-glucuronide | |
CAS RN |
114127-73-0 | |
| Record name | (1S,2R,5S)-5-Methyl-2-(propan-2-yl)cyclohexyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




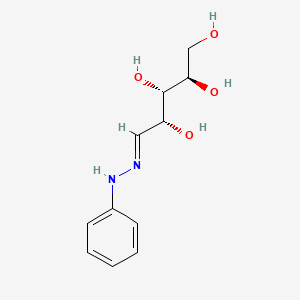
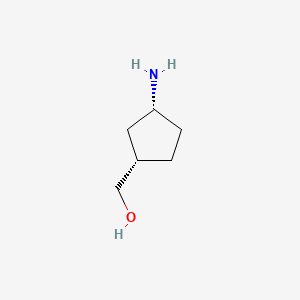
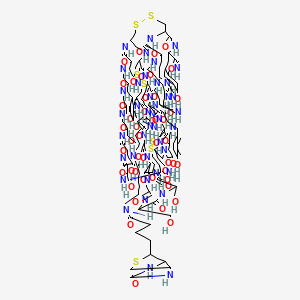
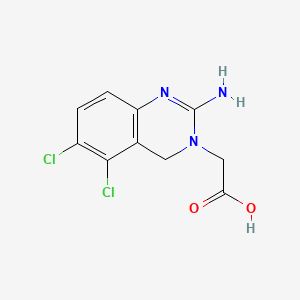
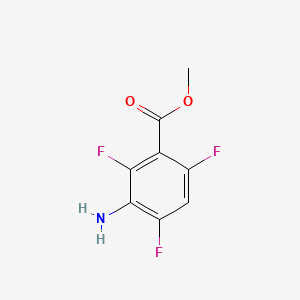
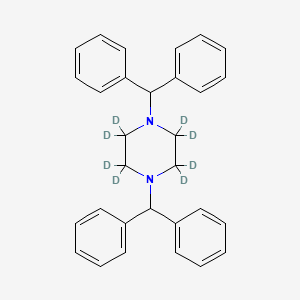
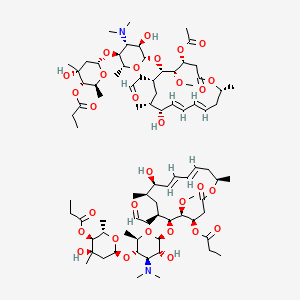
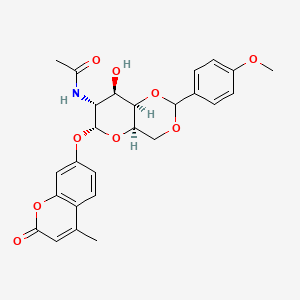
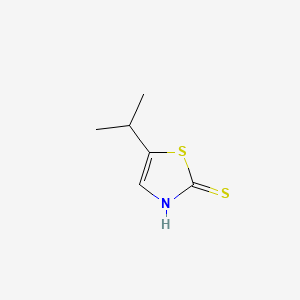
![4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride](/img/structure/B589765.png)